molecular formula C9H7NO B1601593 4-(2-Oxoethyl)benzonitrile CAS No. 76113-58-1

4-(2-Oxoethyl)benzonitrile

Cat. No. B1601593
CAS RN: 76113-58-1
M. Wt: 145.16 g/mol
InChI Key: BTDMXRCUNUVYDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. One approach involves the use of ionic liquid as a recycling agent in the green synthesis of benzonitrile . This method eliminates the need for metal salt catalysts and simplifies the separation process .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The structure of the molecule can be further confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

1. Electrolyte Additive in Lithium-Ion Batteries

A variant of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, has been studied as a novel electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, contributing to more efficient and durable battery technologies (Huang et al., 2014).

2. Fluorescence Studies and Molecular Dynamics

4-(N,N-Dimethylamino)benzonitrile (DMABN), another benzonitrile derivative, is a key compound in fluorescence and charge-transfer studies. Its unique properties have been extensively researched for insights into molecular dynamics, such as the early events in nonadiabatic relaxation dynamics and multimode charge-transfer dynamics (Kochman et al., 2015; Rhinehart et al., 2012)(Rhinehart et al., 2012).

3. Corrosion Inhibition

Research on benzonitrile derivatives has also extended to corrosion inhibition, particularly for mild steel in acidic environments. Studies reveal that compounds like PANB and APAB, derived from benzonitrile, show excellent corrosion inhibition capabilities, making them valuable for protecting industrial materials (Chaouiki et al., 2018).

4. Pharmaceutical Intermediates

Certain benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, such as selective androgen receptor modulators (SARMs), which have potential therapeutic applications in treating conditions like muscle wasting and osteoporosis (Aikawa et al., 2017).

5. Photophysical Behavior Studies

Benzonitrile compounds like DMABN are studied for their photophysical behavior, offering insights into fluorescence mechanisms and the photostability of molecules. This research is essential for developing novel materials for optoelectronic applications (Gustavsson et al., 2009).

Safety And Hazards

Benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling it .

properties

IUPAC Name

4-(2-oxoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDMXRCUNUVYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503633
Record name 4-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxoethyl)benzonitrile

CAS RN

76113-58-1
Record name 4-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared from 4-cyanobenzaldehyde using a modification of a procedure previously used in the multi-step synthesis of 2-phenylpropanal {Allen, C. F. H.; van Allan, J., Org. Syn. Coll. Vol 3, 733-734 (1955)}.
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Synthesis routes and methods II

Procedure details

To a solution of 4-(2-Hydroxyethyl)benzonitrile (0.38 g, 2.6 mmol) in DCM (5 mL) was added Dess-Martin reagent (1.7 g, 3.9 mmol). The mixture was allowed to stir at RT for 1 hour. TLC showed no starting material at that point. The reaction was diluted with DCM, worked up with Na2S2O3, washed with sodium bicarbonate, dried over sodium sulfate, and concentrated. The crude 4-(2-Oxoethyl)benzonitrile was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Park, HJ Park, YJ An, JH Choi, G Cha… - Journal of Enzyme …, 2020 - Taylor & Francis
A series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, 7a–c, 11a–h, and 16a–h has been synthesised and evaluated for their ALK5 inhibitory activity in an enzyme assay …
Number of citations: 6 www.tandfonline.com
Y Zhang, Y Tanabe, S Kuriyama… - The Journal of Organic …, 2021 - ACS Publications
Cooperative photoredox- and nickel-catalyzed alkylative cyclization reactions of iodoalkynes with 4-alkyl-1,4-dihydropyridines as alkylation reagents under visible light irradiation have …
Number of citations: 13 pubs.acs.org

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